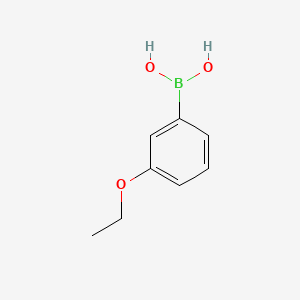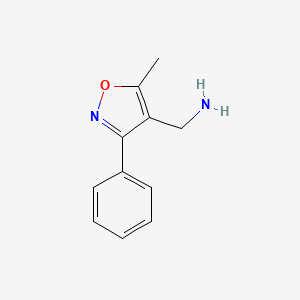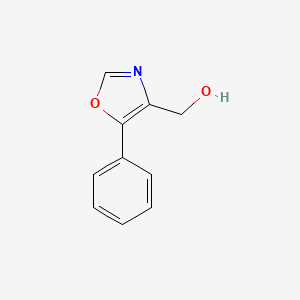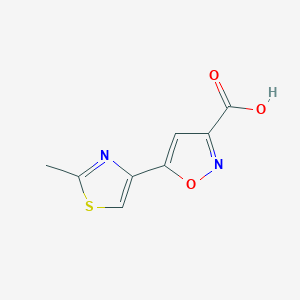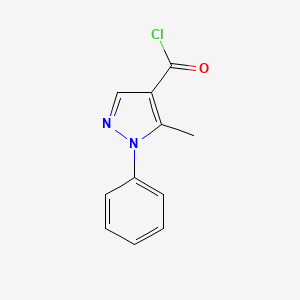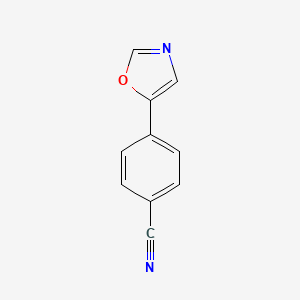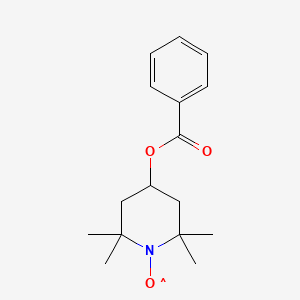
4-Benzoyloxy-TEMPO
Descripción general
Descripción
It is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and is known for its role as an electrocatalyst in various oxidation reactions, particularly for primary alcohols . This compound is characterized by its light yellow to brown crystalline appearance and has a molecular formula of C16H22NO3 .
Aplicaciones Científicas De Investigación
4-Benzoyloxy-TEMPO has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 4-Benzoyloxy-TEMPO is primary alcohols . The compound acts as an electrocatalyst for the oxidation of these alcohols when immobilized at an electrode surface and immersed into an aqueous carbonate buffer solution .
Mode of Action
This compound interacts with its targets (primary alcohols) by mediating their oxidation to aldehydes, and in some cases, to carboxylic acids . This interaction results in the conversion of the alcohol functional group to a carbonyl group, fundamentally altering the chemical nature of the target molecule .
Biochemical Pathways
The action of this compound affects the biochemical pathway of alcohol oxidation. This pathway involves the conversion of primary alcohols to aldehydes and sometimes further to carboxylic acids . The downstream effects include the generation of new functional groups, which can participate in further chemical reactions or biological processes.
Pharmacokinetics
It’s known that the compound is used in a solid form and is stable . It’s also known to be used in an aqueous carbonate buffer solution, suggesting it has some degree of water solubility .
Result of Action
The molecular effect of this compound’s action is the transformation of the alcohol functional group into a carbonyl group, specifically an aldehyde or a carboxylic acid . On a cellular level, this could potentially alter the function of biomolecules that contain these groups, affecting various biological processes.
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, it is active when immobilized at an electrode surface and immersed into an aqueous carbonate buffer solution . The presence of a polymer of intrinsic microporosity (PIM-EA-TB) in the environment can enhance the catalytic currents of this compound . Furthermore, substrate hydrophobicity has been identified as an important factor for enhancing catalytic currents .
Análisis Bioquímico
Biochemical Properties
4-Benzoyloxy-TEMPO plays a significant role in biochemical reactions. It is used as a recycling catalyst in hypochlorite/bromite-nitroxide oxidizing systems for the conversion of alcohols to aldehydes, ketones, and carboxylic acids . It interacts with enzymes, proteins, and other biomolecules in these reactions.
Cellular Effects
It is known that it influences cell function by acting as a catalyst in biochemical reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a catalyst in biochemical reactions. It participates in binding interactions with biomolecules and can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the oxidation of alcohols to aldehydes, ketones, and carboxylic acids . It interacts with enzymes and cofactors in these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzoyloxy-TEMPO can be synthesized from 4-hydroxy-TEMPO through esterification with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Hydroxy-TEMPO+Benzoyl Chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the nitroxyl radical and to prevent any side reactions that may degrade the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoyloxy-TEMPO primarily undergoes oxidation reactions. It acts as a catalyst in the oxidation of primary alcohols to aldehydes and, in some cases, to carboxylic acids . The compound can also participate in substitution reactions where the benzoyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) and bromide (Br-) are commonly used as co-catalysts in aqueous media.
Substitution: Various nucleophiles can be used to replace the benzoyloxy group under appropriate conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids are the primary products formed from the oxidation of alcohols.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Comparación Con Compuestos Similares
4-Hydroxy-TEMPO: Another derivative of TEMPO, used in similar oxidation reactions.
4-Amino-TEMPO: Known for its role in the preparation of cellouronic acid.
4-Oxo-TEMPO: Used in various oxidation processes.
Uniqueness: 4-Benzoyloxy-TEMPO is unique due to its benzoyloxy group, which enhances its stability and reactivity in oxidation reactions compared to other TEMPO derivatives . This makes it particularly effective in catalyzing the oxidation of primary alcohols to aldehydes and carboxylic acids .
Propiedades
InChI |
InChI=1S/C16H22NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDTBDGYVATPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385861 | |
| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-26-1 | |
| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-λ1-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Benzoyloxy-TEMPO facilitate alcohol oxidation, and what computational methods are used to study this?
A: this compound acts as a catalyst in the oxidation of alcohols, a vital chemical transformation. It participates in a redox cycle, where it first oxidizes the alcohol substrate and is subsequently regenerated by a co-oxidant. Density Functional Theory (DFT) calculations, specifically using the rB3LYP/6-311+G(d,p)/cpcm=water/T=298.15K protocol [], have been instrumental in understanding the reaction mechanism. These calculations provided insights into the thermodynamics of the oxidation reaction, particularly the key hydride transfer step, for various primary alcohols reacting with the this compound+ cation in the presence of a NaCO3- anion [].
Q2: Can you elaborate on the use of this compound in heterogeneous catalysis, and how does the choice of support material impact its performance?
A: this compound demonstrates promise in heterogeneous catalysis when incorporated into a Polymer of Intrinsic Microporosity (PIM) [, ]. This immobilization strategy offers several advantages, including catalyst reusability and easier product separation. Importantly, the PIM matrix exhibits a size-selective effect, influencing the substrate scope and reaction outcome. This selectivity arises from the varying diffusion rates of different alcohol substrates within the porous PIM network, impacting their access to the catalytic sites []. This highlights the significant role of support material selection in tuning the catalytic performance of this compound in heterogeneous systems.
Q3: Beyond its catalytic applications, how does this compound interact with ionic liquids, and what techniques are used to study these interactions?
A: The interaction of this compound with ionic liquids, specifically 1-ethyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide (Emim-Tf2N), has been investigated using Nuclear Magnetic Resonance (NMR) and Dynamic Nuclear Polarization (DNP) techniques []. These studies revealed the complex dynamics of this compound within the ionic liquid, with its size and chemical properties influencing the dominant interaction mechanisms, including the Overhauser effect and the solid effect []. Combining EPR, DNP, and NMR relaxation dispersion analyses provided valuable information about the rotational and translational dynamics of this compound within the ionic liquid environment, highlighting the importance of such interactions for understanding its behavior in these complex systems [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




